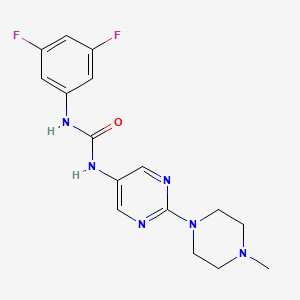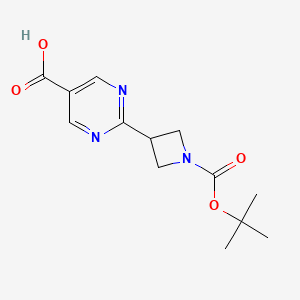
2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . It’s also known as 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid .
Chemical Reactions Analysis
The compound is used as a rigid linker in PROTAC development, which may impact the 3D orientation of the degrader and thus ternary complex formation . The exact chemical reactions involving this compound are not specified in the retrieved sources.科学的研究の応用
Overview of Research and Synthesis Applications
Research on compounds related to 2-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrimidine-5-carboxylic acid encompasses a variety of applications in organic synthesis and medicinal chemistry. These compounds serve as key intermediates in the synthesis of diverse N-heterocycles, which are crucial in the development of therapeutic agents and natural product synthesis. The literature reveals significant contributions towards understanding the utility of similar structures in synthesizing complex molecules with potential biological activity.
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The methodology facilitated by these auxiliaries provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
The pyranopyrimidine core is a key precursor for the medicinal and pharmaceutical industries, displaying broad synthetic applications and bioavailability. Utilization of hybrid catalysts in the synthesis of these scaffolds through a one-pot multicomponent reaction demonstrates the versatility of such compounds in developing lead molecules for further therapeutic exploration (Parmar et al., 2023).
Anti-inflammatory Applications of Pyrimidines
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives are well-documented, providing insights into the development of new anti-inflammatory agents with enhanced activity and minimal toxicity (Rashid et al., 2021).
Exploration of Neo Acids and Neo Alkanes
The study of naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, highlights the potential of these compounds in chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings underscore the relevance of tert-butyl groups in enhancing the biological activity of molecules (Dembitsky, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-6-9(7-16)10-14-4-8(5-15-10)11(17)18/h4-5,9H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSQDJFSICJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

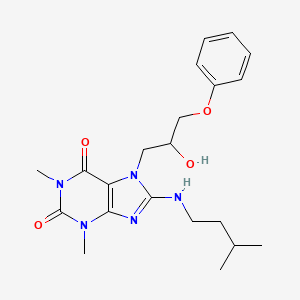
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)
![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)

![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
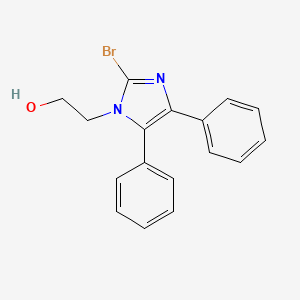

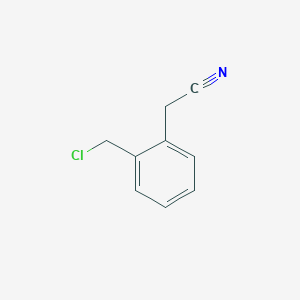
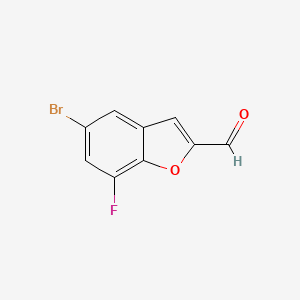
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2818502.png)
![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2818504.png)
